Clorhidrato de 4-aminobenzoato de metilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl 4-aminobenzoate derivatives involves chemical reactions that lead to the formation of structurally complex and functionally diverse compounds. For example, the synthesis of methyl 4-isonicotinamidobenzoate monohydrate is achieved through the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride, showcasing the versatility of methyl 4-aminobenzoate as a precursor for more complex compounds (Yang Zhang & Xiaoqiu Zhao, 2010). Additionally, a visual organic chemistry reaction involving the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification further demonstrates the compound's ability to undergo chemical transformations in educational settings (Caleb M Kam et al., 2020).

Molecular Structure Analysis

The molecular structure of methyl 4-aminobenzoate derivatives reveals insights into their physical and chemical behavior. The crystal structure of methyl 4-hydroxybenzoate, a related compound, shows that molecules condense to a 3D framework via extensive intermolecular hydrogen bonding, illustrating the importance of molecular interactions in determining the compound's structural properties (Abeer A. Sharfalddin et al., 2020).

Chemical Reactions and Properties

Methyl 4-aminobenzoate hydrochloride undergoes various chemical reactions, leading to a range of products with different properties. The compound's ability to form hydrogen-bonded chains and sheets demonstrates its reactivity and potential for forming diverse molecular architectures (J. Portilla et al., 2007).

Physical Properties Analysis

The physical properties of methyl 4-aminobenzoate derivatives, such as melting points and solubility, are influenced by their molecular structures. Polymorphism in methyl paraben, a derivative of methyl 4-aminobenzoate, highlights the impact of molecular packing on physical properties, with different polymorphic forms displaying varying melting points and stability (T. Gelbrich et al., 2013).

Chemical Properties Analysis

The chemical properties of methyl 4-aminobenzoate hydrochloride, such as reactivity towards different reagents, are key to understanding its utility in synthesis and other chemical processes. The chlorination of 4-aminobenzoic acid and its methyl ester reveals the compound's susceptibility to halogenation, a reaction that significantly alters its chemical behavior (C. Stelt & W. Nauta, 2010).

Aplicaciones Científicas De Investigación

Agentes antimicrobianos y citotóxicos

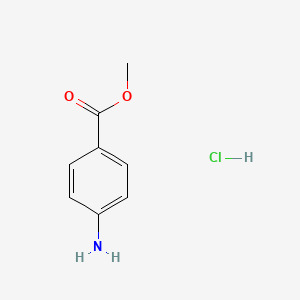

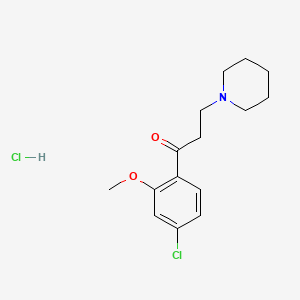

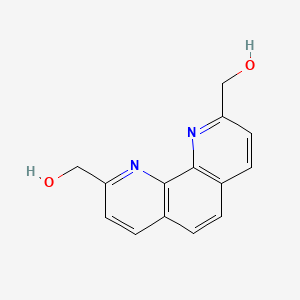

Clorhidrato de 4-aminobenzoato de metilo: los derivados se han estudiado por su potencial como agentes antimicrobianos y citotóxicos. Estos compuestos han mostrado actividad contra varias cepas bacterianas, incluyendo Staphylococcus aureus resistente a la meticilina (MRSA), y han exhibido propiedades antifúngicas. Algunos derivados también demostraron citotoxicidad contra líneas celulares cancerosas, convirtiéndolos en candidatos para futuras investigaciones en terapia contra el cáncer {svg_1}.

Investigación farmacológica

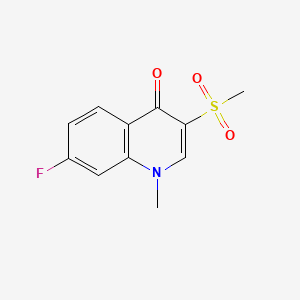

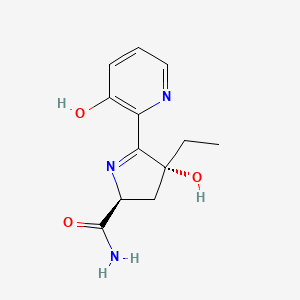

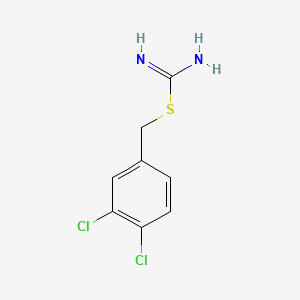

En farmacología, This compound se utiliza como bloque de construcción para sintetizar compuestos novedosos con posibles aplicaciones terapéuticas. Sus derivados se han explorado para propiedades anticancerígenas, anti-Alzheimer, antibacterianas, antivirales, antioxidantes y antiinflamatorias {svg_2}.

Investigación médica

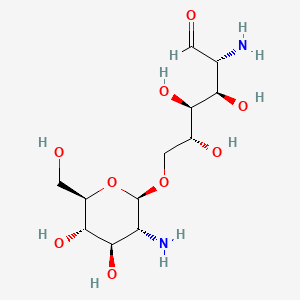

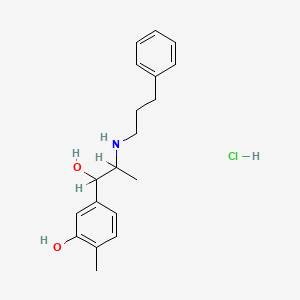

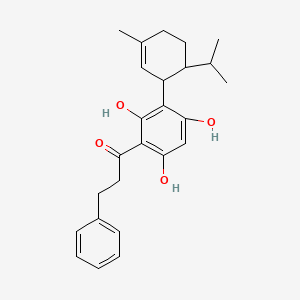

El papel del compuesto en la investigación médica se extiende al desarrollo de nuevos fármacos. Sirve como precursor para crear moléculas que pueden utilizarse en ensayos clínicos para evaluar la seguridad y la eficacia. La versatilidad del This compound permite la síntesis de una amplia gama de moléculas con efectos farmacológicos {svg_3}.

Aplicaciones bioquímicas

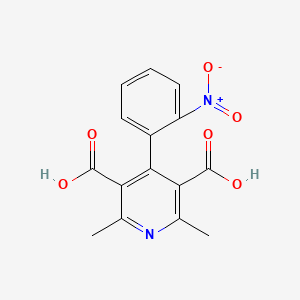

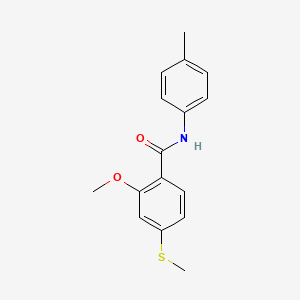

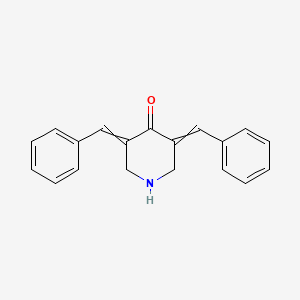

En bioquímica, This compound participa en el estudio de las vías de biosíntesis del folato. Es un nutriente esencial para muchos patógenos pero prescindible para los humanos. Comprender su papel puede conducir al desarrollo de tratamientos específicos contra bacterias patógenas {svg_4}.

Síntesis de química orgánica

This compound: se utiliza en la síntesis orgánica, particularmente en la síntesis de alcaloides de guanidina a través de reacciones de acoplamiento hetero Diels-Alder. Actúa como intermedio de tinte y participa en diversas transformaciones químicas que son fundamentales para la investigación de química orgánica {svg_5}.

Aplicaciones industriales

Industrialmente, This compound se utiliza en los procesos de oxidación catalítica. También es un ingrediente clave en la síntesis de productos comerciales como los protectores solares, donde sirve como precursor de un filtro UV. Sus derivados son cruciales en la formulación de productos para el cuidado de la piel para proteger contra la radiación ultravioleta dañina {svg_6}.

Mecanismo De Acción

Target of Action

Methyl 4-aminobenzoate hydrochloride, also known as 4-Aminobenzoic acid methyl ester hydrochloride , is a derivative of 4-aminobenzoic acid (PABA) . PABA is an essential nutrient for many human pathogens but is dispensable for humans . The primary targets of this compound are the enzymes involved in the folate pathway of these pathogens .

Mode of Action

The compound interacts with its targets by mimicking the structure of PABA . This allows it to inhibit the normal function of the enzymes in the folate pathway . The modification of the amino group can result in altered vitamin function in susceptible strains .

Biochemical Pathways

The affected pathway is the folate pathway, which is crucial for the biosynthesis of purines and thymidylate . By inhibiting this pathway, the compound disrupts these biosynthetic processes, leading to the death of the pathogen .

Result of Action

The result of the compound’s action is the inhibition of growth in susceptible pathogens . This includes antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA), moderate antimycobacterial activity, and potent broad-spectrum antifungal properties . Some of the derivatives also exhibit notable cytotoxicity for cancer HepG2 cell line .

Action Environment

The action of Methyl 4-aminobenzoate hydrochloride can be influenced by various environmental factors. Additionally, it should be handled with adequate ventilation and personal protective equipment to avoid dust formation .

Safety and Hazards

Methyl 4-aminobenzoate hydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Propiedades

IUPAC Name |

methyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLFQRYMOHDCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

619-45-4 (Parent) | |

| Record name | Methyl 4-aminobenzoate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9069841 | |

| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63450-84-0 | |

| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63450-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-aminobenzoate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-aminobenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(1S)-1-carboxy-5-[hydroxy(3-phenylprop-2-enoyl)amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy(3-phenylprop-2-enoyl)amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1197682.png)

![[(2R,3R)-2-[(3S,5R,9R,10R,13R,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2,6-dihydroxy-6-methylheptan-3-yl] dihydrogen phosphate](/img/structure/B1197687.png)

![4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester](/img/structure/B1197700.png)